N-(5-Ethynylpyridin-2-YL)acetamide
Overview
Description
N-(5-Ethynylpyridin-2-YL)acetamide: is an organic compound with the molecular formula C9H8N2O and a molecular weight of 160.17 g/mol . This compound is characterized by the presence of an ethynyl group attached to the pyridine ring, which is further connected to an acetamide group. It is a derivative of pyridine and is of interest in various fields of scientific research due to its unique chemical structure and properties.
Preparation Methods
The synthesis of N-(5-Ethynylpyridin-2-YL)acetamide can be achieved through several methods. One common approach involves the reaction of 5-ethynyl-2-pyridinecarboxylic acid with acetyl chloride in the presence of a base such as triethylamine . The reaction typically proceeds under reflux conditions, resulting in the formation of the desired acetamide derivative . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
N-(5-Ethynylpyridin-2-YL)acetamide: undergoes various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-(5-Ethynylpyridin-2-YL)acetamide: has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of N-(5-Ethynylpyridin-2-YL)acetamide involves its interaction with specific molecular targets. The ethynyl group can participate in covalent bonding with target proteins, leading to the modulation of their activity. The pyridine ring can interact with nucleophilic sites in biological molecules, affecting various biochemical pathways .
Comparison with Similar Compounds
N-(5-Ethynylpyridin-2-YL)acetamide: can be compared with other similar compounds such as:
Acetamide: A simpler derivative with the formula CH3CONH2 , used as a plasticizer and industrial solvent.
N,N-Dimethylacetamide: A more widely used derivative, known for its use as a solvent in organic synthesis.
Indole derivatives: Compounds with a similar aromatic structure, known for their diverse biological activities.
The uniqueness of This compound lies in its ethynyl group, which imparts distinct chemical reactivity and potential biological activities.
Properties
IUPAC Name |
N-(5-ethynylpyridin-2-yl)acetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O/c1-3-8-4-5-9(10-6-8)11-7(2)12/h1,4-6H,2H3,(H,10,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QEVXCIDPJKAEMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NC=C(C=C1)C#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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